2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid
Description
2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid is a synthetic organic compound featuring an imidazolidinone core substituted with a 4-isopropylphenyl group and an acetic acid side chain. The compound’s imidazolidinone ring system and aromatic substituents suggest relevance in drug design, particularly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(2)11-3-5-12(6-4-11)16-8-7-15(14(16)19)9-13(17)18/h3-6,10H,7-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPCQFLYCUYLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid typically involves the reaction of 4-isopropylbenzaldehyde with glycine in the presence of a suitable catalyst to form an intermediate Schiff base This intermediate is then cyclized to form the imidazolidinone ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid is being explored for its therapeutic potential across several domains:
- Anti-Cancer Activity : The compound has shown promise as an anti-cancer agent by inhibiting specific enzymes involved in tumor growth and metastasis. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects .
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .
- Anti-inflammatory Properties : Research indicates that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders .
Biochemical Probes
The compound serves as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to selectively bind to certain targets allows researchers to elucidate complex biological mechanisms, particularly in cancer biology and neurobiology .
Material Science
In material science, this compound is utilized in the development of new materials with specific properties, such as enhanced thermal stability or modified solubility profiles, which can be beneficial in drug formulation and delivery systems .
Anti-Cancer Activity
A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Neuroprotective Effects
In vitro experiments showed that this compound could significantly reduce neuronal cell death induced by oxidative stress. The study measured cell viability using MTT assays and found that treatment with the compound resulted in a marked increase in cell survival compared to untreated controls .
Anti-inflammatory Activity
Research evaluating the anti-inflammatory properties of the compound indicated that it effectively reduced nitric oxide production in macrophage cultures. This suggests its potential utility in treating conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid with its analogs:
Key Observations:
- Substituent Effects: The 4-isopropylphenyl group (hypothetical in the target compound) would increase hydrophobicity compared to the cyanophenyl (polar CN group) or fluorophenyl (electron-withdrawing F) analogs. This could enhance membrane permeability in biological systems .
- Acidity: The pKa of the base structure (4.41) suggests moderate acidity, which may influence ionization under physiological conditions. Substituents like CN or F could further modulate this property .
Crystallographic and Computational Analysis
The SHELX program suite () is widely used for refining crystal structures of imidazolidinone derivatives. For example, the cyanophenyl analog’s structure could be resolved using SHELXL, leveraging its robust handling of high-resolution data. Computational modeling of the isopropylphenyl variant would require accounting for steric effects from the bulky substituent, which might influence crystal packing or binding interactions .
Biological Activity
The compound 2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid is a member of the imidazolidinone class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and case studies that highlight its efficacy.
Chemical Structure and Properties
The molecular structure of this compound includes an imidazolidinone core, which is known for its ability to interact with various biological targets. The presence of the isopropylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.30 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anti-inflammatory effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antioxidant properties : It may scavenge free radicals and reduce oxidative stress.
- Neuroprotective effects : Potential modulation of neurotransmitter systems could provide protective effects against neurodegenerative diseases.
Case Studies
-
Anti-inflammatory Activity :
A study evaluated the anti-inflammatory potential of various imidazolidinone derivatives, including our compound of interest. Results showed significant inhibition of nitric oxide (NO) production in RAW 264.7 macrophages, indicating a robust anti-inflammatory effect (p < 0.05) . -
Neuroprotective Effects :
In vitro studies demonstrated that similar compounds could protect neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound may also possess neuroprotective properties . -
Antioxidant Activity :
The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity .
Structure-Activity Relationship (SAR)
The biological activity of imidazolidinones is influenced by their structural components. Modifications at specific positions on the phenyl ring or the imidazolidinone core can enhance potency and selectivity towards biological targets. For instance, substituents at the para position relative to the carbonyl group have shown improved inhibitory activity against certain enzymes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling 4-isopropylphenyl precursors with imidazolidinone intermediates, followed by acetic acid functionalization. Key steps include:
- Condensation reactions under controlled pH (6–8) and temperature (60–80°C) to form the imidazolidinone core .
- Acetic acid moiety introduction via alkylation or nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis .
- Yield optimization : Adjusting catalyst loading (e.g., triethylamine for deprotonation) and reaction time (12–24 hrs) improves efficiency. Purity is validated via HPLC (>95%) and NMR spectroscopy .
Q. How can researchers reliably characterize the structural and thermal properties of this compound?
- Analytical workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., imidazolidinone carbonyl peaks at δ 165–175 ppm) and substituent integration .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns .
- Thermal analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition points (>200°C) and phase transitions, critical for storage stability .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in biological or catalytic systems?
- Approach :
- Quantum chemical modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 2-oxoimidazolidinone ring may act as a hydrogen-bond acceptor .
- Molecular docking : Simulate interactions with protein targets (e.g., enzymes) using software like AutoDock Vina. Focus on the acetic acid group’s role in binding affinity .
- Validation : Compare computational results with experimental bioactivity assays (e.g., IC₅₀ values) to refine models .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Resolution framework :
- Assay standardization : Control variables like solvent (DMSO vs. aqueous buffer), cell line viability, and incubation time .
- Statistical design of experiments (DoE) : Use factorial designs to isolate confounding factors (e.g., pH, temperature) and identify dominant variables .
- Meta-analysis : Compare data across studies with similar conditions (e.g., IC₅₀ in kinase inhibition assays) to discern trends .
Q. What strategies enhance the compound’s stability during in vitro or in vivo studies?
- Stabilization methods :
- Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) reduces hydrolysis of the 2-oxo group .
- Protective formulations : Encapsulation in cyclodextrins or liposomes minimizes oxidative degradation .
- Real-time monitoring : Use LC-MS to track degradation products and adjust storage conditions (e.g., inert atmosphere, –20°C) .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields be systematically investigated?
- Root-cause analysis :
- Reagent purity : Trace moisture in solvents or impure starting materials (e.g., 4-isopropylphenyl derivatives) can reduce yields. Use Karl Fischer titration to quantify water content .
- Catalyst variability : Compare yields using different catalysts (e.g., DBU vs. K₂CO₃) under identical conditions .
- Scale effects : Pilot-scale reactions may suffer from inefficient mixing; use microreactors for improved heat/mass transfer .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures in [1, 5, 18].
- Computational tools : ICReDD’s reaction path search methods for optimizing conditions .
- Data validation : Cross-reference NMR and MS libraries (e.g., PubChem ) to confirm structural assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
